Methyl 1-aminonaphthalene-2-carboxylate
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Description
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques and Structural Insights : Methyl 1-aminonaphthalene-2-carboxylate, synthesized from 1-aminonaphthalene, was investigated using techniques like X-ray crystallography, NMR, MS, and IR. This compound, characterized by its crystallization in the orthorhombic space group, demonstrates the importance of molecular packing stabilized by intermolecular interactions (Liu, Quan, Dong, & Dong, 2009).
Application in Organic Synthesis
- Novel Approaches in Organic Synthesis : The compound has been utilized in tandem reactions with 2-alkynylbenzonitriles as a novel approach towards the synthesis of 1-aminonaphthalene-2-carboxylates, highlighting its role in facilitating complex organic synthesis processes (He, Zhang, & Fan, 2014).
Enantioselective Sensing
- Chiral Sensing Applications : A study demonstrated the use of a derivative of 1-aminonaphthalene for enantioselective sensing of a variety of chiral carboxylic acids, including amino acids and halogenated carboxylic acids, showcasing its potential in analytical chemistry (Mei & Wolf, 2004).
Polymerization and Material Science
- Polymer Synthesis : Methyl 1-aminonaphthalene-2-carboxylate is significant in the synthesis of polymers like poly(1-aminonaphthalene), demonstrating high yields and electrical conductivity, indicating its applicability in material science and electronics (Moon, Osakada, Maruyama, Kubota, & Yamamoto, 1993).
Biodegradation and Environmental Studies
- Environmental Degradation Studies : The compound's behavior in environmental settings, specifically its biodegradation kinetics in flooded soil, has been studied, providing insights into its environmental impact and degradation processes (Al-Bashir, Hawari, Samson, & Leduc, 1994).
Electrosynthesis and Sensor Development
- Development of Enzyme-Modified Electrodes : Research involving the electrooxidation of aminonaphthalene compounds modified with carboxylic acid functions for binding glucose oxidase covalently, further demonstrates the compound's application in the development of advanced sensors (Piro, Do, Le, Hedayatullah, & Pham, 2000).
properties
IUPAC Name |
methyl 1-aminonaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCNDQVTNMXQGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-aminonaphthalene-2-carboxylate |
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